molecular formula C19H21N3O4 B11697028 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No.: B11697028
M. Wt: 355.4 g/mol
InChI Key: SWNUVHHALWQLCB-UDWIEESQSA-N
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Description

1-{N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s hydrazone group can coordinate with metal ions, influencing their reactivity and stability. Additionally, the compound can interact with enzymes and other proteins, potentially inhibiting their activity through binding to active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 1-{N’-[(E)-(anthracen-9-yl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide

Uniqueness

1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its electron-donating properties, potentially affecting its interactions with metal ions and biological targets.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(1-phenylethyl)oxamide

InChI

InChI=1S/C19H21N3O4/c1-13(15-7-5-4-6-8-15)21-18(23)19(24)22-20-12-14-9-10-16(25-2)17(11-14)26-3/h4-13H,1-3H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

SWNUVHHALWQLCB-UDWIEESQSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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